4-methoxy-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine
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Overview
Description
4-methoxy-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a benzenesulfonyl group attached to a piperidine ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Mechanism of Action
Target of Action
It’s known that this compound is used as an organic reagent, suggesting it may interact with a variety of biological targets depending on the specific context .
Mode of Action
As an organic reagent, it likely interacts with its targets through chemical reactions, potentially altering their structure or function .
Biochemical Pathways
As an organic reagent, it may be involved in a variety of chemical reactions and could potentially influence multiple biochemical pathways depending on the context .
Pharmacokinetics
As an organic reagent, its bioavailability would likely depend on factors such as its chemical structure, the route of administration, and the specific biological context .
Result of Action
As an organic reagent, it may induce a variety of effects depending on the specific targets and biochemical pathways it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methoxy-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine . Factors such as temperature, pH, and the presence of other chemical substances can affect its reactivity and interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxypiperidine with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 4-formyl-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine, while reduction of the sulfonyl group may produce 4-methoxy-1-[3-(trifluoromethyl)benzenesulfanyl]piperidine.
Scientific Research Applications
4-methoxy-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride
- 4-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
4-methoxy-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine is unique due to the presence of the piperidine ring, which can impart additional biological activity and chemical reactivity compared to similar compounds that lack this structural feature. The combination of the methoxy, trifluoromethyl, and sulfonyl groups also provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
4-methoxy-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3S/c1-20-11-5-7-17(8-6-11)21(18,19)12-4-2-3-10(9-12)13(14,15)16/h2-4,9,11H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCLSFQFIOQQLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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